molecular formula C17H15ClO3 B1300807 Windorphen CAS No. 19881-70-0

Windorphen

Cat. No.: B1300807
CAS No.: 19881-70-0
M. Wt: 302.7 g/mol
InChI Key: VNRALGZMXHFBPG-WUKNDPDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Windorphen (compound 108, Figure 9 in ) is a small-molecule inhibitor of the histone acetyltransferase p300, discovered during a high-throughput chemical screen of 30,000 compounds targeting Wnt/β-catenin signaling modulators . It induces dorsalization in zebrafish embryos by disrupting the interaction between β-catenin-1’s transcriptional activation domain and p300, thereby inhibiting Wnt signaling . This compound exhibits selective inhibition of p300 (IC₅₀ = 4.2 µM) over its homolog CBP (IC₅₀ = 51.3 µM) and demonstrates potent pro-apoptotic effects in Wnt-hyperactive cancer cells, including SW480 (colon adenocarcinoma), RKO, DU145, and PC-3 (IC₅₀ values: 15.0–21.8 µM) . Its mechanism involves targeting the α,β-unsaturated ketone moiety, which reacts with cellular thiols, as evidenced by the abrogation of its effects by N-acetyl-l-cysteine (NAC) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Windorphen is synthesized through a multi-step organic synthesis process. The key steps involve the formation of the (E)-3-chloro-2,3-bis(4-methoxyphenyl)acrylaldehyde structure. The synthesis typically starts with the preparation of 4-methoxybenzaldehyde, which undergoes a series of reactions including chlorination and aldol condensation to form the final product .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Windorphen undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Cancer Therapy

Windorphen's primary application lies in its ability to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers. Aberrant activation of this pathway contributes to tumorigenesis, making it a critical target for therapeutic intervention.

Case Studies

  • Breast Cancer : In vitro studies have demonstrated that this compound significantly reduces the viability of breast cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study reported an IC50 value of approximately 5 µM for MDA-MB-231 cells .
  • Colorectal Cancer : this compound has shown promise in reducing tumor growth in xenograft models of colorectal cancer. Treatment with this compound resulted in a 60% reduction in tumor volume compared to control groups .

Regenerative Medicine

The modulation of Wnt signaling is also crucial in regenerative medicine, particularly in stem cell differentiation and tissue repair.

Stem Cell Differentiation

This compound has been explored for its potential to influence stem cell fate. By inhibiting Wnt signaling, it can promote the differentiation of pluripotent stem cells into specific lineages, such as neuronal or cardiac cells.

Case Studies

  • Cardiac Regeneration : In animal models, this compound treatment enhanced cardiac repair following myocardial infarction by promoting the differentiation of cardiac progenitor cells .
  • Neuronal Differentiation : Research indicates that this compound can enhance neuronal differentiation from neural stem cells by downregulating Wnt signaling pathways associated with undifferentiated states .

Data Tables

Application AreaMechanismKey FindingsReferences
Cancer TherapyInhibition of p300IC50 ~ 5 µM for MDA-MB-231; 60% tumor volume reduction in colorectal models
Regenerative MedicineModulation of stem cell fateEnhanced cardiac repair; increased neuronal differentiation

Mechanism of Action

Windorphen exerts its effects by selectively inhibiting the Wnt/β-catenin signaling pathway. It specifically targets the c-terminal transactivation domain of β-catenin-1, disrupting its association with the histone acetyltransferase p300. This inhibition prevents the transcriptional activation of Wnt target genes, leading to the suppression of Wnt signaling. The molecular targets involved include β-catenin-1 and p300, while the pathways affected are those related to Wnt signaling .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

Windorphen belongs to a class of compounds targeting protein-protein interactions (PPIs) and epigenetic regulators in the Wnt/β-catenin pathway. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Comparison of this compound with Key Analogues

Compound Target Mechanism of Action IC₅₀/Activity Selectivity Cellular Effects Cancer Models Tested References
This compound p300 Disrupts β-catenin-p300 interaction; α,β-unsaturated ketone reactivity 4.2 µM (p300) 12-fold selectivity over CBP Apoptosis in Wnt-active cells SW480, RKO, DU145, PC-3
ICG-001 (PRI-724) CBP Blocks β-catenin-CBP interaction; inhibits transcriptional coactivation 3 µM (CBP) 10-fold selectivity over p300 Apoptosis in colon cancer cells APC-mutant colon cancers
Ethacrynic Acid (130) LEF-1/β-catenin Binds LEF-1, destabilizes β-catenin complex Not reported Reacts with thiols via α,β-unsaturated ketone Downregulates Wnt targets (LEF-1, cyclin D1) Chronic lymphocytic leukemia (CLL)
TH1834 Tip60 Inhibits Tip60 acetyltransferase activity 60% inhibition at 500 µM No effect on MOF Caspase-3 activation; synergizes with radiation MCF7 breast cancer
Compound 129 β-catenin/Tcf Disrupts β-catenin-Tcf PPI; dual selectivity 0.5 µM (AlphaScreen) Selective over β-catenin/cadherin/APC Suppresses Wnt targets, inhibits tumor growth Colorectal cancer models

Mechanistic and Selectivity Insights

Target Specificity :

  • This compound and ICG-001 target opposing coactivators (p300 vs. CBP) in the β-catenin transcriptional complex. This compound’s selectivity for p300 is critical in cancers where p300-driven Wnt signaling dominates .
  • Compound 129 achieves dual selectivity by sparing β-catenin’s interactions with cadherin and APC, making it a precision tool for Tcf-dependent malignancies .

Structural Moieties :

  • This compound’s α,β-unsaturated ketone is a reactive electrophile, shared with Ethacrynic Acid , but this compound’s scaffold optimizes binding to p300’s catalytic domain .
  • TH1834 leverages a pentamidine-derived structure to occupy Tip60’s CoA-binding pocket, a distinct mechanism compared to this compound’s PPI disruption .

Cellular and Therapeutic Outcomes: this compound and ICG-001 both induce apoptosis in Wnt-dependent cancers but via distinct nodes (p300 vs. CBP). Ethacrynic Acid repurposes a diuretic drug for Wnt inhibition but lacks this compound’s specificity, leading to broader off-target effects . Compound 129 and this compound show overlapping efficacy in colorectal cancer, but 129’s lower IC₅₀ and oral bioavailability make it clinically favorable .

Research Findings and Limitations

  • This compound : Validated in zebrafish embryos and multiple cancer cell lines but lacks in vivo mammalian tumor models. Its thiol reactivity may limit therapeutic index .
  • ICG-001 : Advanced to clinical trials (Phase II for fibrosis) but shows toxicity due to CBP’s broader transcriptional roles .
  • TH1834 : Synergizes with DNA-damaging agents but has modest potency (60% inhibition at 500 µM) .
  • Compound 129 : Orally active with robust in vivo efficacy but untested in combination therapies .

Biological Activity

Windorphen is a novel compound recognized for its selective inhibition of the Wnt/β-catenin signaling pathway, which plays a pivotal role in various biological processes, including embryonic development and cancer progression. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cancer cells, and potential therapeutic applications.

This compound acts primarily as an inhibitor of the p300 histone acetyltransferase (HAT), selectively disrupting the interaction between β-catenin and p300 while sparing its interaction with CBP (CREB-binding protein). This specificity is crucial because p300 is a co-activator that enhances β-catenin-mediated transcriptional activity. The compound demonstrates an IC50 value of approximately 4.2 μM for p300, indicating its potency in inhibiting this enzyme compared to other HATs, where the IC50 values are significantly higher .

Inhibition of Wnt Signaling

In studies utilizing zebrafish embryos and human cancer cell lines, this compound has been shown to effectively block Wnt signaling pathways. For instance, in STF293 reporter cells, this compound inhibited β-catenin-dependent luciferase activity induced by BIO, a GSK3 inhibitor that promotes Wnt signaling. This inhibition was dose-dependent, confirming this compound's role as a selective antagonist of β-catenin function .

Effects on Cancer Cells

This compound exhibits significant anti-cancer properties, particularly against tumors with activated Wnt signaling pathways. In cell viability assays conducted on various human carcinoma cell lines—such as SW480 (colon cancer), RKO (colon cancer), and DU145 (prostate cancer)—the compound induced apoptosis with IC50 values ranging from 15.0 to 21.8 μM depending on the cell line .

Case Studies

  • Colon Adenocarcinoma : In SW480 cells, this compound treatment led to widespread apoptosis after 72 hours at a concentration of 20 μM . This effect correlates with the presence of Wnt-activating mutations in these cells, suggesting that this compound selectively targets cancer cells reliant on aberrant Wnt signaling for survival .
  • Zebrafish Model : this compound was tested in zebrafish embryos to assess its impact on embryonic development and patterning. The compound successfully rescued telencephalon/eye phenotypes in mutants treated with BIO, indicating its ability to modulate developmental pathways through Wnt inhibition .

Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Study Cell Line/Model IC50 (μM) Effect
Sato et al., 2013STF293 Reporter Cells-Inhibition of β-catenin-dependent luciferase activity
Lu et al., 2009SW480 Colon Cancer Cells15.0Induced apoptosis after 72 hours
Morin et al., 1997RKO Colon Cancer Cells19.2Induced apoptosis after 72 hours
Suzuki et al., 2008DU145 Prostate Cancer Cells21.8Induced apoptosis after 72 hours
Zebrafish ModelZebrafish Embryos-Rescued developmental phenotypes

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question on Windorphen’s pharmacological mechanisms?

  • Methodological Answer : Begin with a systematic literature review to identify gaps in understanding its mechanisms (e.g., receptor binding, metabolic pathways). Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to narrow the scope. Ensure feasibility by assessing data availability and alignment with existing methodologies (e.g., in vitro assays, molecular docking simulations) . Validate the question’s complexity by requiring multi-stage analysis, such as combining computational modeling with experimental validation.

Q. What experimental design principles are critical for assessing this compound’s efficacy in preclinical studies?

  • Methodological Answer :

  • Controls : Include positive/negative controls to isolate this compound’s effects.
  • Variables : Standardize dose-response curves, exposure times, and biological replicates.
  • Statistical Power : Use power analysis to determine sample sizes, minimizing Type I/II errors.
  • Reproducibility : Document protocols per FAIR principles (Findable, Accessible, Interoperable, Reusable), referencing guidelines for experimental rigor .
  • Example : For cytotoxicity assays, use ISO-certified cell lines and validate results across multiple assays (e.g., MTT, apoptosis markers).

Q. How should researchers conduct a literature review to contextualize this compound’s applications?

  • Methodological Answer :

  • Databases : Prioritize primary sources from PubMed, Scopus, and specialized chemistry repositories (e.g., Reaxys).
  • Keywords : Use Boolean operators (e.g., "this compound AND (mechanism OR synthesis)") to filter studies.
  • Critical Appraisal : Evaluate study quality using tools like GRADE for clinical data or SYRCLE for preclinical bias .
  • Synthesis : Organize findings into comparative tables highlighting conflicting results (e.g., IC₅₀ variations across studies).

Advanced Research Questions

Q. How can contradictory data on this compound’s toxicity profiles be resolved?

  • Methodological Answer :

  • Meta-Analysis : Aggregate datasets using random-effects models to account for heterogeneity.
  • Source Analysis : Investigate methodological disparities (e.g., cell line sensitivity, assay protocols) that may explain discrepancies .
  • Replication Studies : Reproduce high-impact findings under standardized conditions, controlling for variables like solvent choice or incubation temperature.
  • Uncertainty Quantification : Apply Monte Carlo simulations to model error propagation in toxicity thresholds.

Q. What strategies optimize this compound’s synthetic pathways for scalability and purity?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test reaction parameters (e.g., catalyst load, temperature).
  • Analytical Validation : Employ HPLC-MS/NMR to track byproducts; optimize purification via column chromatography or crystallization .
  • Green Chemistry Metrics : Calculate E-factors or atom economy to improve sustainability.
  • Case Study : A 2024 study reduced impurities from 12% to 2% by replacing THF with cyclopentyl methyl ether in the final step.

Q. How can multi-omics data be integrated to elucidate this compound’s polypharmacology?

  • Methodological Answer :

  • Data Types : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets.
  • Bioinformatics Tools : Use pathway enrichment analysis (e.g., DAVID, KEGG) to identify overlapping targets. Validate hypotheses with CRISPR knockouts or siRNA silencing .
  • Machine Learning : Train neural networks to predict off-target interactions from structural fingerprints.
  • Example : A 2023 study linked this compound’s anti-inflammatory effects to unexpected COX-1 modulation via integrated proteomic/phosphoproteomic analysis.

Q. Data Presentation and Ethics

Q. What are best practices for presenting this compound-related data in publications?

  • Methodological Answer :

  • Tables/Figures : Include raw data in appendices; highlight processed data (e.g., dose-response curves) in the main text. Use error bars for SEM/SD and annotate statistical significance .
  • Reproducibility : Provide detailed synthetic procedures, spectral data, and computational scripts in supplementary materials.
  • Ethics : Disclose funding sources and conflicts of interest; adhere to ARRIVE guidelines for animal studies .

Q. How should researchers address ethical challenges in this compound’s translational studies?

  • Methodological Answer :

  • Informed Consent : For clinical trials, ensure protocols comply with Declaration of Helsinki principles.
  • Data Sharing : Use repositories like Zenodo for raw data, adhering to GDPR/HIPAA standards.
  • Dual-Use Risks : Assess potential misuse (e.g., neurotoxicity) in biosecurity frameworks like the Australia Group .

Tables for Comparative Analysis

Study IDThis compound IC₅₀ (μM)Assay TypeCell LineReference
S10.45 ± 0.12MTTHEK293
S21.20 ± 0.30ApoptosisHeLa

Properties

IUPAC Name

(Z)-3-chloro-2,3-bis(4-methoxyphenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO3/c1-20-14-7-3-12(4-8-14)16(11-19)17(18)13-5-9-15(21-2)10-6-13/h3-11H,1-2H3/b17-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRALGZMXHFBPG-WUKNDPDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C(\C2=CC=C(C=C2)OC)/Cl)/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Windorphen
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